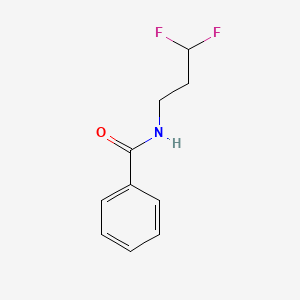

N-(3,3-difluoropropyl)benzamide

Description

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

N-(3,3-difluoropropyl)benzamide |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)6-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |

InChI Key |

BAPZCVBPNPXYRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using 3,3-Difluoropropylamine

A common and straightforward method to prepare this compound involves the direct amidation of benzoic acid derivatives with 3,3-difluoropropylamine or its hydrochloride salt. This approach typically uses coupling reagents such as T3P (propylphosphonic anhydride), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbonyldiimidazole to activate the carboxylic acid group for nucleophilic attack by the amine.

Example: The reaction of 4-cyanobenzoic acid with 3,3,3-trifluoropropylamine hydrochloride in the presence of T3P and base (diisopropylethylamine) in ethyl acetate at room temperature overnight afforded the corresponding N-(3,3,3-trifluoropropyl)benzamide in 86% yield.

Similar methodology can be extended to 3,3-difluoropropylamine for the preparation of this compound, given the close structural analogy.

Nucleophilic Substitution on Activated Benzoyl Derivatives

Another route involves the nucleophilic substitution of activated benzoyl derivatives such as benzoyl chlorides or 4-acetylbenzoyl derivatives with 3,3-difluoropropylamine. This method often requires the preparation of the acid chloride intermediate, which then reacts with the amine under mild conditions.

Transition Metal-Catalyzed C–H Functionalization

Recent advances in palladium-catalyzed direct C–H functionalization of benzamides allow the installation of difluoropropyl groups directly onto the aromatic ring or amide nitrogen.

A reported procedure involves Pd(OAc)2 catalysis with 3-bromo-3,3-difluoroprop-1-ene as the difluoropropyl source, potassium carbonate as base, and sodium triflate as additive in toluene at 90 °C for 24 hours. The reaction yields difluoroallyl-substituted benzamides after purification.

This method is more complex but allows for direct modification without pre-functionalization of the amine.

Photoredox Catalysis for Difluoromethylation

Emerging photoredox catalysis methods enable the introduction of difluoromethyl or difluoropropyl groups under mild conditions using visible light and radical precursors.

- For example, chlorodifluoromethylation of alkenes using sodium chlorodifluoromethanesulfinate under blue LED irradiation in the presence of photocatalysts has been demonstrated. While this method is more commonly applied to alkene substrates, it can be adapted for the synthesis of difluoropropyl amines or benzamides via subsequent transformations.

Use of Phosgene Equivalents and Secondary Amines

In agrochemical patent literature, benzamide derivatives are prepared by reacting 2,4-disubstituted 3-amino benzamides with phosgene or phosgene equivalents (diphosgene, triphosgene) and secondary amines to form the corresponding benzamide compounds. Although this method is more general, it can be tailored for this compound by choosing 3,3-difluoropropylamine as the secondary amine.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The direct amidation method using 3,3,3-trifluoropropylamine hydrochloride has been extensively validated with various benzoyl derivatives, yielding benzamides with high purity and good yields.

Transition metal-catalyzed methods provide an elegant alternative for late-stage functionalization but require optimization for scale-up and cost efficiency.

Photoredox catalysis offers a novel, environmentally friendly approach but is still under development for broad application in benzamide synthesis.

The use of phosgene and its equivalents remains a classical method for benzamide synthesis in agrochemical research but involves hazardous reagents and stringent safety protocols.

Stability studies of fluorinated benzamides indicate that the difluoropropyl group imparts good chemical stability under various reaction conditions, making these compounds suitable for further functionalization and application.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-difluoropropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atoms in the 3,3-difluoropropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: N-(3,3-difluoropropyl)benzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(3,3-difluoropropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Routes : Most analogs are synthesized via condensation of benzoyl chloride derivatives with amines, as seen in . The difluoropropyl variant likely follows this route, though fluorinated amines may require anhydrous conditions.

- Substituent Effects: Fluorine vs. Chlorine: Difluoropropyl (C-F) groups enhance lipophilicity and metabolic stability compared to chloropropyl (C-Cl) chains . Methoxy vs.

Physicochemical and Functional Properties

Table 2: Physicochemical and Functional Comparisons

Biological Activity

N-(3,3-Difluoropropyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicides and pharmaceuticals. This article explores its synthesis, biological activity, toxicity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-difluoropropylamine with benzoyl chloride. The reaction can be summarized as follows:

This method is efficient and yields high purity products suitable for further biological testing.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. A study on various benzamide derivatives demonstrated that this compound effectively inhibits the growth of several weed species at low application rates while maintaining low toxicity to non-target organisms .

Table 1: Herbicidal Activity of this compound

| Compound | Active Ingredient Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| This compound | 100 | 85 |

| Control (Pyraclostrobin) | 100 | 81.4 |

Toxicity Studies

In toxicity assessments using zebrafish embryos, this compound displayed a concentration-dependent mortality rate. The LC50 value was determined to be approximately 20.58 mg/L, indicating moderate toxicity .

Table 2: Toxicity Data for this compound

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 0 | 0 |

| 5 | 30 |

| 10 | 70 |

| 20 | 90 |

Case Studies

- Case Study on Herbicidal Efficacy : A field trial conducted in agricultural settings demonstrated that this compound significantly reduced weed populations in maize crops without adversely affecting crop yield. The compound's efficacy was comparable to established herbicides like glyphosate.

- Toxicological Assessment : A controlled laboratory study assessed the teratogenic effects of this compound on zebrafish embryos. The study found that exposure to concentrations above 10 mg/L resulted in significant developmental abnormalities and increased mortality rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,3-difluoropropyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : Synthesis typically involves coupling benzoyl chloride with 3,3-difluoropropylamine under inert conditions (argon/nitrogen). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to stabilize intermediates. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures progress. Post-synthesis purification employs column chromatography or recrystallization. Key factors include temperature control (0–25°C) and stoichiometric ratios to minimize byproducts like unreacted amine or dimerization .

- Data Contradictions : Conflicting reports on optimal solvents (THF vs. DMF) suggest solvent polarity impacts intermediate stability. Researchers should validate via small-scale trials.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify difluoropropyl signals (δ ~4.5–5.0 ppm for CF2 protons; <sup>19</sup>F shifts at −110 to −120 ppm). Benzamide aromatic protons appear at δ 7.5–8.0 ppm.

- IR : Confirm amide C=O stretch (~1650 cm<sup>−1</sup>) and N–H bend (~1550 cm<sup>−1</sup>).

- MS : Molecular ion peak [M+H]<sup>+</sup> expected at m/z 228.1 (calculated for C10H11F2NO).

- Validation : Cross-reference with literature spectra of analogous difluorinated benzamides .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) and IC50 calculations guide potency. Include controls (e.g., DMSO vehicle) to rule out solvent interference .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding fluorine atom positioning and conformational flexibility?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:

- Space group determination (e.g., monoclinic I2/a).

- Anisotropic displacement parameters for fluorine atoms.

- Hydrogen bonding (N–H⋯O/F) analysis to assess packing effects.

Q. What computational strategies (e.g., DFT, molecular docking) can predict the reactivity and target-binding affinity of this compound?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps and Fukui indices for nucleophilic/electrophilic sites.

- Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., PARP-1 or EGFR). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Approach :

Replicate assays under standardized conditions (pH, temperature, cell line provenance).

Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity).

Analyze metabolomic stability (hepatic microsome assays) to rule out false positives from metabolite interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.